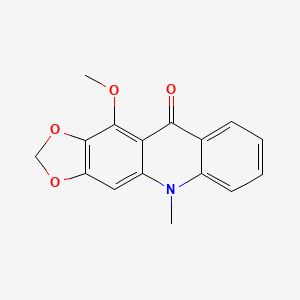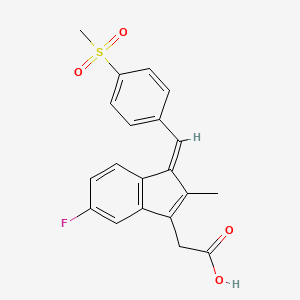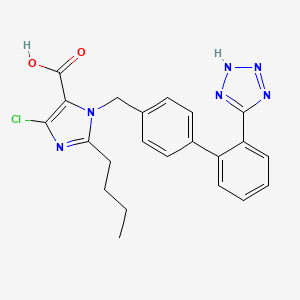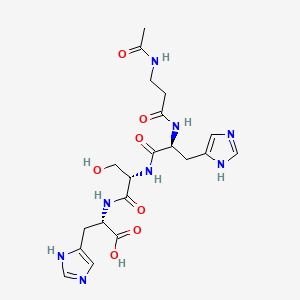
N,N'-((Bis(2-chloroethyl)amino)phosphinylidene)diglycine diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyciphosphoramide is a compound known for its significant antitumor properties. It belongs to the group of phosphoramide mustards and has shown effectiveness in treating various cancers, including breast cancer, lymphosarcoma, uterocervical cancer, and cancerous ulcers . Its molecular formula is C12H24Cl2N3O5P, and it has a molecular weight of 392.216 .
Preparation Methods
Glyciphosphoramide can be synthesized through several routes. One common method involves the reaction of phosphoramide with glycine esters under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity.
Chemical Reactions Analysis
Glyciphosphoramide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can reduce glyciphosphoramide to its corresponding amine derivatives.
Substitution: Glyciphosphoramide can undergo nucleophilic substitution reactions, where nucleophiles replace one of its functional groups. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles.
Scientific Research Applications
Glyciphosphoramide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphoramide compounds.
Biology: Glyciphosphoramide is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Its primary application is in oncology, where it is used to treat various cancers.
Mechanism of Action
Glyciphosphoramide exerts its effects through the alkylation of DNA. This process involves the attachment of alkyl groups to DNA bases, leading to DNA fragmentation and the inhibition of DNA synthesis and RNA transcription. The compound targets rapidly dividing cells, making it effective against cancer cells. The primary molecular targets are the DNA bases, and the pathways involved include DNA damage response and apoptosis .
Comparison with Similar Compounds
Glyciphosphoramide is similar to other phosphoramide mustards, such as cyclophosphamide and ifosfamide. it has unique properties that make it particularly effective against certain types of cancer. For example, glyciphosphoramide has shown better efficacy in treating uterocervical cancer compared to cyclophosphamide . Other similar compounds include melphalan and chlorambucil, which also belong to the class of alkylating agents but have different chemical structures and therapeutic profiles .
Properties
CAS No. |
7568-40-3 |
|---|---|
Molecular Formula |
C12H24Cl2N3O4P |
Molecular Weight |
376.21 g/mol |
IUPAC Name |
ethyl 2-[[bis(2-chloroethyl)amino-[(2-ethoxy-2-oxoethyl)amino]phosphanyl]amino]acetate |
InChI |
InChI=1S/C12H24Cl2N3O4P/c1-3-20-11(18)9-15-22(16-10-12(19)21-4-2)17(7-5-13)8-6-14/h15-16H,3-10H2,1-2H3 |
InChI Key |
KIWNGVJNFFGUIK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNP(NCC(=O)OCC)N(CCCl)CCCl |
Canonical SMILES |
CCOC(=O)CNP(NCC(=O)OCC)N(CCCl)CCCl |
Appearance |
Solid powder |
| 7568-40-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRN 2012594; M 25; LS72312; Z6202; M 256202; M256202. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)





